molecular formula C23H13Cl3F3N3O4 B12376002 Hsd17B13-IN-49

Hsd17B13-IN-49

Cat. No.: B12376002
M. Wt: 558.7 g/mol
InChI Key: LKIGZIVAJCVUOS-UHFFFAOYSA-N
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Description

Hsd17B13-IN-49 is a compound that has garnered significant interest in recent years due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), which is a liver-specific, lipid droplet-associated protein. HSD17B13 has been implicated in the progression of liver diseases, making it a promising target for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-49 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-49 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Hsd17B13-IN-49 has a wide range of scientific research applications:

Mechanism of Action

Hsd17B13-IN-49 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH. The compound interacts with the active site of HSD17B13, blocking its enzymatic activity and preventing the conversion of substrates involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hsd17B13-IN-49 is unique due to its high selectivity and potency in inhibiting HSD17B13. This makes it a valuable tool for studying the enzyme’s role in liver diseases and for developing potential therapeutic agents. Its distinct chemical structure also allows for specific interactions with the active site of HSD17B13, enhancing its inhibitory effects .

Properties

Molecular Formula

C23H13Cl3F3N3O4

Molecular Weight

558.7 g/mol

IUPAC Name

3,5-dichloro-N-[8-chloro-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C23H13Cl3F3N3O4/c24-13-5-6-16(31-21(34)12-7-14(25)20(33)15(26)8-12)18-19(13)30-10-32(22(18)35)9-11-3-1-2-4-17(11)36-23(27,28)29/h1-8,10,33H,9H2,(H,31,34)

InChI Key

LKIGZIVAJCVUOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl)OC(F)(F)F

Origin of Product

United States

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